N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several notable functional groups, including a 1,2,4-triazine ring, a thioacetamide group, and a methoxybenzyl group. These groups are common in a variety of organic compounds, including pharmaceuticals and dyes .
Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. This ring is part of a larger structure that includes a thioacetamide group (a sulfur atom double-bonded to a carbonyl group) and a methoxybenzyl group (a benzene ring with a methoxy group and a methyl group attached) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring, the thioacetamide group, and the methoxybenzyl group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar triazine ring and the polar thioacetamide group could influence its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that rhodanine-3-acetic acid-based amides, esters, and derivatives exhibit significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. For instance, specific compounds have shown high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). These findings highlight the potential for similar compounds, like N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, to serve as templates for the development of new antimicrobial agents.
Enzyme Inhibition
Another study focused on the synthesis of novel compounds for the inhibition of lipase and α-glucosidase, enzymes relevant to metabolic disorders. The research identified compounds with significant inhibitory activity, suggesting a potential application in managing conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015). This opens the possibility that N-(2-chlorophenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide could be investigated for similar enzymatic inhibition properties.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-13-8-6-12(7-9-13)10-16-18(26)22-19(24-23-16)28-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNMCPVYCFAOMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.